(E)-3-Iodo-2-buten-1-ol

Descripción

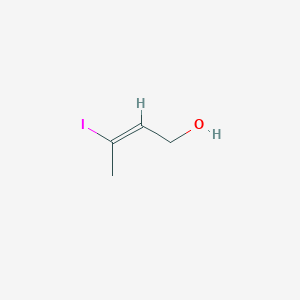

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-iodobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPOVUNPAAFPT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(E)-3-Iodo-2-buten-1-ol physical and chemical properties for organic synthesis

An In-Depth Technical Guide to (E)-3-Iodo-2-buten-1-ol for Advanced Organic Synthesis

Authored by a Senior Application Scientist

Introduction

(E)-3-Iodo-2-buten-1-ol is a bifunctional organoiodine compound that has emerged as a versatile and valuable building block in modern organic synthesis. Its structure uniquely combines a primary allylic alcohol with an E-configured vinyl iodide, offering two distinct and highly reactive sites for chemical modification. This guide provides an in-depth analysis of the physical and chemical properties of (E)-3-Iodo-2-buten-1-ol, its reactivity, and its application in the synthesis of complex molecular architectures. The insights and protocols herein are curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's synthetic potential.

Core Properties and Specifications

A thorough understanding of a reagent's fundamental properties is critical for its effective application in synthesis. The key physical and chemical characteristics of (E)-3-Iodo-2-buten-1-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-3-iodobut-2-en-1-ol | [] |

| Synonyms | (2E)-3-Iodo-2-buten-1-ol | [] |

| CAS Number | 37428-58-3 | [] |

| Molecular Formula | C₄H₇IO | [] |

| Molecular Weight | 198.00 g/mol | [] |

| Appearance | Orange Oil | [] |

| SMILES | CC(=CCO)I | [] |

| InChI | InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ | [] |

| InChIKey | FGVPOVUNPAAFPT-DUXPYHPUSA-N | [] |

Spectroscopic Characterization

The structural integrity of (E)-3-Iodo-2-buten-1-ol is typically confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic proton, the methylene protons adjacent to the alcohol, the hydroxyl proton, and the methyl protons. The coupling constants between the vinylic and methylene protons can confirm the E-configuration of the double bond.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display four unique carbon signals. The chemical shifts of the sp² carbons are influenced by the attached iodine and carbon substituents, while the sp³ carbon of the CH₂OH group will appear further upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. A peak in the 1600-1680 cm⁻¹ region would correspond to the C=C double bond stretch.[2] The C-I bond vibration typically appears in the fingerprint region (below 600 cm⁻¹).

Reactivity and Mechanistic Considerations

The synthetic utility of (E)-3-Iodo-2-buten-1-ol stems from the orthogonal reactivity of its two primary functional groups: the vinyl iodide and the allylic alcohol. This bifunctionality allows for sequential or chemoselective transformations.

The Vinyl Iodide Moiety

Vinyl iodides are highly valued participants in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by low-valent metal catalysts, most notably palladium(0).[3] This high reactivity allows coupling reactions to proceed under milder conditions compared to the analogous vinyl bromides or chlorides.[3] This makes (E)-3-Iodo-2-buten-1-ol an excellent substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Heck Reaction: Coupling with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Coupling with organostannanes.

The retention of the double bond geometry during these coupling reactions is a key advantage, allowing for the stereoselective synthesis of complex alkenes.[3]

The Primary Allylic Alcohol Moiety

The primary alcohol group offers a different set of synthetic possibilities.

-

Oxidation: The alcohol can be selectively oxidized to form (E)-3-iodo-2-butenal or (E)-3-iodo-2-butenoic acid, depending on the reagents and conditions employed. Reagents like iodosobenzene diacetate (IBD) with a TEMPO catalyst are known for the selective and mild oxidation of primary alcohols to aldehydes without over-oxidation.[4]

-

Substitution and Derivatization: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also be protected during reactions targeting the vinyl iodide moiety and deprotected later in the synthetic sequence. Halogen-containing compounds are useful intermediates that can react with nucleophiles to yield substituted products.[5]

Caption: Reactivity map of (E)-3-Iodo-2-buten-1-ol.

Applications in Organic Synthesis

The dual functionality of (E)-3-Iodo-2-buten-1-ol makes it a strategic precursor for multifunctional intermediates and complex target molecules.[]

Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for employing (E)-3-Iodo-2-buten-1-ol in a cross-coupling reaction, such as a Suzuki coupling, is outlined below. The key is the activation of the C-I bond by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for the coupling of (E)-3-Iodo-2-buten-1-ol with an arylboronic acid.

Objective: To synthesize (E)-3-phenyl-2-buten-1-ol.

Materials:

-

(E)-3-Iodo-2-buten-1-ol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene

-

Ethanol

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (E)-3-Iodo-2-buten-1-ol, phenylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add toluene and ethanol (e.g., in a 4:1 ratio).

-

Base Addition: Add the aqueous Na₂CO₃ solution to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting vinyl iodide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Causality in Protocol:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent its degradation to inactive Pd(II).

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

-

Solvent System: A biphasic solvent system like toluene/water or a single-phase system with a co-solvent like ethanol is often used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling (E)-3-Iodo-2-buten-1-ol and related organoiodine compounds. The following information is derived from general safety data for similar hazardous substances.

| Hazard Category | Precautionary Statement |

| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.[6][7] |

| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection/face protection.[6][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product.[6] |

| Specific Target Organ Toxicity | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Store locked up.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, powdered metals, and strong bases.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

(E)-3-Iodo-2-buten-1-ol is a powerful and versatile reagent for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, most notably as a robust partner in stereoretentive palladium-catalyzed cross-coupling reactions and as a substrate for selective oxidation. The high reactivity of the vinyl iodide moiety enables the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technical guide has provided a comprehensive overview of its properties, reactivity, and safe handling, equipping researchers and drug development professionals with the foundational knowledge to effectively integrate this valuable building block into their synthetic strategies.

References

-

Zakharian, M.Y. Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC 2009 (i) 1-62. [Link]

-

Wikipedia. Vinyl iodide functional group. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. ocsb-on.safeschoolssds.com [ocsb-on.safeschoolssds.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Stereochemistry and geometric stability of (E)-3-Iodo-2-buten-1-ol

An In-Depth Technical Guide to the Stereochemistry and Geometric Stability of (E)-3-Iodo-2-buten-1-ol

Introduction: The Strategic Importance of (E)-3-Iodo-2-buten-1-ol

(E)-3-Iodo-2-buten-1-ol is a multifunctional allylic alcohol that serves as a valuable synthetic intermediate in modern organic chemistry.[] Its utility stems from the unique combination of three key structural features: a primary allylic alcohol amenable to various oxidation and substitution reactions, a trisubstituted alkene, and a vinyl iodide moiety. Vinyl iodides are particularly prized as precursors in a multitude of transition-metal catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings.[2] In these transformations, the carbon-iodine bond is the most reactive among the vinyl halides due to its lower bond dissociation energy (C-I bond dissociation energy is approximately 57.6 kcal/mol), enabling reactions to proceed under milder conditions.[2]

Crucially, the success of many stereoselective syntheses hinges on the geometric purity of the vinyl iodide precursor, as the stereochemistry of the double bond is often retained throughout the coupling sequence.[2][3] Therefore, a comprehensive understanding of the stereochemical assignment, inherent geometric stability, and methods for the stereocontrolled synthesis of the (E)-isomer of 3-Iodo-2-buten-1-ol is paramount for its effective application in the synthesis of complex molecules, natural products, and pharmaceutical agents. This guide provides a detailed examination of these core principles from the perspective of an application scientist, focusing on the underlying causality of experimental design and analytical validation.

Part 1: Definitive Stereochemical Assignment via Spectroscopic Methods

The unambiguous assignment of the (E)-geometry is the foundational step in utilizing this reagent. While various analytical techniques contribute to the structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), provides the most definitive evidence.

¹H and ¹³C NMR Spectroscopy

Standard one-dimensional ¹H and ¹³C NMR spectra provide initial evidence for the gross structure of 3-iodo-2-buten-1-ol. The key is to correlate the observed signals with the expected chemical environments.

-

¹H NMR: The spectrum will typically show a quartet for the vinylic proton, a doublet for the methyl protons, a doublet for the methylene (CH₂OH) protons, and a triplet for the hydroxyl proton (which may be broad or exchangeable with D₂O). The coupling constant between the vinylic proton and the methylene protons is informative, but it is the spatial correlation, not the through-bond coupling, that definitively assigns the geometry.

-

¹³C NMR: The spectrum will show four distinct carbon signals corresponding to the methyl, methylene, and two sp² hybridized carbons of the double bond.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for (E)-3-Iodo-2-buten-1-ol (Note: Chemical shifts are reported in ppm and are referenced to a residual solvent peak. Values can vary slightly based on solvent and concentration.)

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| -CH₃ | ~2.5 ppm (d) | ~30 ppm |

| =CH- | ~6.1 ppm (qt) | ~135 ppm |

| -CH₂OH | ~4.2 ppm (d) | ~68 ppm |

| =C(I)- | - | ~95 ppm |

The Decisive Role of the Nuclear Overhauser Effect (NOE)

The NOE is an indispensable tool for determining the stereochemistry of alkenes.[4] It relies on the through-space transfer of nuclear spin polarization between protons that are in close proximity (typically < 5 Å), irrespective of the number of bonds separating them.[4] For (E)-3-Iodo-2-buten-1-ol, the key is to probe the spatial relationship between the vinylic proton (=CH) and the protons of the adjacent methylene group (-CH₂OH).

In the (E)-isomer, the vinylic proton and the methylene protons are on the same side of the double bond, placing them in close spatial proximity. Conversely, in the hypothetical (Z)-isomer, these protons are on opposite sides, at a much greater distance. Therefore, irradiation of the methylene proton signal should result in a significant enhancement of the vinylic proton signal only for the (E)-isomer.

Protocol 1: Stereochemical Confirmation using 1D NOE Difference Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities by filtering if necessary.

-

Initial Spectra Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the methylene (-CH₂OH) and vinylic (=CH) protons.

-

NOE Experiment Setup:

-

Select a 1D NOE difference experiment (e.g., selnogp on Bruker instruments).

-

Set the selective irradiation frequency precisely on the center of the methylene proton multiplet (~4.2 ppm).

-

Acquire a control spectrum with the irradiation frequency set in a region of the spectrum devoid of any proton signals (off-resonance).

-

-

Data Acquisition: Run the experiment with a sufficient number of scans to achieve a good signal-to-noise ratio. The experiment interleaves on-resonance and off-resonance acquisitions.

-

Processing and Interpretation: The spectrometer software will automatically subtract the off-resonance spectrum from the on-resonance spectrum.

-

Expected Result for (E)-isomer: The resulting difference spectrum will show a large, positive peak at the irradiated methylene frequency and a clear, positive enhancement (typically 1-5% of the original peak intensity) at the chemical shift of the vinylic proton (~6.1 ppm). This confirms the (E)-geometry.[5]

-

Expected Result for (Z)-isomer: No significant enhancement would be observed for the vinylic proton signal.

-

Part 2: Understanding Geometric Stability

The predominance of the (E)-isomer in synthetic preparations and its persistence under typical laboratory conditions are direct consequences of its greater thermodynamic stability compared to the (Z)-isomer. This stability is governed primarily by steric factors.

Steric Hindrance and Thermodynamic Favorability

In alkene isomers, the trans (or E) configuration is generally more stable than the cis (or Z) configuration because it minimizes steric repulsion between non-bonded substituent groups.[6][7] In the case of 3-iodo-2-buten-1-ol, the (Z)-isomer would force the relatively bulky iodine atom and the hydroxymethyl (-CH₂OH) group into close proximity on the same side of the double bond. This arrangement leads to significant van der Waals strain (steric hindrance), raising the overall energy of the molecule. The (E)-isomer, by placing these two larger groups on opposite sides of the double bond, avoids this unfavorable interaction and exists in a lower energy state.[8]

Table 2: Factors Influencing Geometric Stability

| Factor | (E)-Isomer | (Z)-Isomer | Energetic Consequence |

| Steric Strain | Minimized (large groups are trans) | Significant (large groups are cis) | (E)-isomer is lower in energy. |

| Hyperconjugation | Similar for both isomers | Similar for both isomers | Minimal effect on relative stability.[9] |

| Bond Strength | Similar sp³-sp² bond character | Similar sp³-sp² bond character | Minimal effect on relative stability.[10] |

| Overall Stability | Thermodynamically Favored | Thermodynamically Disfavored | Equilibrium lies heavily towards the (E)-isomer. |

Isomerization Pathways

While the (E)-isomer is more stable, isomerization to the (Z)-isomer (or equilibration of a mixture) can be induced under certain conditions. The energy barrier for rotation around a C=C double bond is high, but catalysts can provide lower-energy pathways.

-

Iodine Catalysis: A common method for equilibrating alkene isomers involves using a catalytic amount of iodine (I₂) with heat or light.[11] The mechanism proceeds through the reversible addition of an iodine radical to the double bond, forming a single C-C bond that can rotate freely. Subsequent elimination of the iodine radical can yield either the (E) or (Z) isomer, ultimately leading to a mixture that reflects the thermodynamic equilibrium.[11]

-

Acid/Base Catalysis: Strong acids or bases can also facilitate isomerization, often through mechanisms involving protonation/deprotonation or the formation of transient intermediates that allow for rotation.[12][13]

-

Photochemical Isomerization: Irradiation with UV light can promote a π → π* electronic transition, leading to a temporary loss of double-bond character in the excited state, which allows for rotation and subsequent relaxation to a mixture of (E) and (Z) isomers.[14]

For preparative purposes, it is crucial to avoid these conditions if the goal is to maintain the geometric integrity of the (E)-isomer.

Part 3: Stereoselective Synthesis

The synthesis of (E)-3-Iodo-2-buten-1-ol with high geometric purity is critical. Among the available methods for converting aldehydes to vinyl iodides, the Takai olefination is particularly noteworthy for its generally high (E)-selectivity.[15]

The Takai Olefination

The Takai olefination utilizes iodoform (CHI₃) and chromium(II) chloride (CrCl₂) to transform an aldehyde into the corresponding (E)-vinyl iodide.[2][15] The reaction is believed to proceed through a gem-dichromium intermediate that adds to the aldehyde carbonyl. The subsequent elimination step occurs via a transition state that favors the anti-arrangement of the bulky substituents, leading to the preferential formation of the (E)-alkene.

Protocol 2: Synthesis of (E)-3-Iodo-2-buten-1-ol via Takai Olefination (Caution: Chromium(II) chloride is highly sensitive to air and moisture. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk techniques.)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous chromium(II) chloride (4.0 eq).

-

Solvent Addition: Anhydrous, degassed tetrahydrofuran (THF) is added via cannula, and the resulting slurry is stirred vigorously.

-

Reagent Preparation: In a separate flame-dried flask, a solution of iodoform (CHI₃, 1.5 eq) and 2-hydroxyacetaldehyde (1.0 eq; may require protection, e.g., as the silyl ether) in anhydrous THF is prepared.

-

Reaction Execution: The solution from step 3 is transferred to the dropping funnel and added dropwise to the stirred CrCl₂ slurry at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by pouring it into a vigorously stirred mixture of water and diethyl ether. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-3-Iodo-2-buten-1-ol as a pure compound.[][16]

-

Validation: The geometric purity of the final product must be confirmed by ¹H NMR and NOE analysis as described in Protocol 1.

Conclusion

(E)-3-Iodo-2-buten-1-ol is a synthetically powerful building block whose utility is fundamentally linked to its well-defined stereochemistry. The (E)-geometry is definitively confirmed through NOE spectroscopy, which validates the spatial proximity of the vinylic and methylene protons. This isomer possesses superior thermodynamic stability over its (Z)-counterpart due to the minimization of steric strain between the iodine and hydroxymethyl substituents. This inherent stability can be leveraged in stereoselective syntheses, such as the Takai olefination, which reliably produce the desired (E)-isomer with high fidelity. For researchers in drug development and complex molecule synthesis, a rigorous understanding and application of these principles of stereochemical analysis, stability, and synthesis are essential for achieving predictable and successful outcomes in multi-step synthetic campaigns.

References

-

Wikipedia. Vinyl iodide functional group. [Link]

-

Brash, A. R., et al. (2011). Isolation and characterization of two geometric allene oxide isomers. ResearchGate. [Link]

-

Wang, Z. (2011). Isomerization of allylic alcohol and its relevant reactions. Synfacts. [Link]

-

Marsden, J. A., et al. (2014). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry. [Link]

-

LookChem. (E)-3-Iodo-2-buten-1-ol. [Link]

-

AIP Publishing. (2023). Spin–orbit ab initio and density functional theory study of vinyl iodide: Molecular properties and photodissociation dynamics. The Journal of Chemical Physics. [Link]

-

The Royal Society of Chemistry. (2019). Spectroscopic Characterization of Diiodomethylzinc Iodide: Application to the Stereoselective Synthesis and Functionalization of Iodocyclopropanes. Chemical Science. [Link]

-

National Center for Biotechnology Information. (2021). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. PubMed Central. [Link]

-

Marek, I., Meyer, C., & Normant, J.-F. (1996). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS. Organic Syntheses. [Link]

-

Rao, V. V., et al. (2014). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols: a new approach for the Synthesis of Iodo substituted Tetrahydropyrans. Research Journal of Chemical Sciences. [Link]

-

Gandelman, M., et al. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science. [Link]

-

University of Massachusetts Lowell. CH 391: UNIT 3: STEREOCHEMISTRY. [Link]

-

Uttarakhand Open University. STEREOCHEMISTRY. [Link]

-

Alcaide, B., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]

-

University of Maine. STEREOCHEMISTRY SOME DEFINITIONS WITH EXAMPLES. [Link]

-

Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

-

Leibniz-Institut für Katalyse e. V. (2015). Electronic Supporting Information. [Link]

-

Gockel, S. N., & Gademann, K. (2012). One-Pot Oxidation/Isomerization of Z-Allylic Alcohols with Oxygen as Stoichiometric Oxidant. Organic Letters. [Link]

-

Organic Chemistry Portal. Synthesis of alkenes by isomerizations. [Link]

-

IntechOpen. (2021). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. [Link]

-

ResearchGate. (2016). Why highly substituted olefines are called thermodynamically stable olefines? [Link]

-

University of Regina. Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. [Link]

-

University of California, Irvine. Structure and Stability. [Link]

-

OpenStax. (2023). 7.6 Stability of Alkenes. Organic Chemistry: A Tenth Edition. [Link]

-

Chemsrc. 3-iodo-but-2-(Z)-en-1-ol. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 2-iodobutane. [Link]

-

ResearchGate. (2022). Solid-state NMR Spectroscopy of Iodine(I) Complexes. [Link]

-

MDPI. (2023). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes. Molecules. [Link]

-

ResearchGate. (2021). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. [Link]

-

Chemistry LibreTexts. (2022). 7.7: Stability of Alkenes. [Link]

Sources

- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 3. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01483H [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. siue.edu [siue.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uregina.ca [uregina.ca]

- 12. Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview | IntechOpen [intechopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights [mdpi.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. lookchem.com [lookchem.com]

Reactivity Profile of (E)-3-Iodo-2-buten-1-ol: A Bifunctional Linchpin for Stereocontrolled Synthesis

Executive Summary

In the landscape of modern organic synthesis, the strategic deployment of bifunctional building blocks dictates the efficiency of complex molecule assembly. (E)-3-Iodo-2-buten-1-ol stands out as a highly versatile, geometrically locked linchpin. By housing both a vinylic iodide and an allylic alcohol within a compact four-carbon framework, it offers orthogonal reactivity nodes. This whitepaper systematically deconstructs the electronic profiling, chemoselective logic, and field-proven methodologies required to exploit this molecule in advanced drug development and natural product synthesis.

Structural and Electronic Profiling

The synthetic utility of (E)-3-iodo-2-buten-1-ol is rooted in the stark electronic and kinetic differences between its two functional groups:

-

The Vinylic Iodide (C3 Position): The C(sp²)–I bond is characterized by a low bond dissociation energy and high polarizability. It is exceptionally prone to oxidative addition by low-valent transition metals, particularly Palladium(0). The (E)-geometry is strictly maintained during these transformations due to the high inversion barrier of the sp² hybridized carbon radical/organometallic intermediates.

-

The Allylic Alcohol (C1 Position): The terminal hydroxyl group acts as a hard nucleophile and Lewis base. Crucially, the unactivated –OH moiety is a poor leaving group. Under standard cross-coupling conditions, it is kinetically inert to Pd(0) oxidative addition, providing a natural chemoselective window.

Orthogonal Reactivity Logic

The fundamental strategy for utilizing (E)-3-iodo-2-buten-1-ol relies on sequential, chemoselective functionalization. Because Pd(0) inserts into the C–I bond orders of magnitude faster than it interacts with an unactivated C–O bond, the vinylic iodide can be elaborated first without unwanted π-allyl formation.

Orthogonal reactivity logic of (E)-3-Iodo-2-buten-1-ol mapping its bifunctional pathways.

Module 1: Vinylic Iodide Activation (Cross-Coupling Dynamics)

The premier method for functionalizing the C3 position is the Negishi cross-coupling. Negishi and co-workers demonstrated that the Pd-catalyzed cross-coupling of 3-iodo-2-buten-1-ol with organozincs proceeds with exceptional stereoretention (≥96%), establishing it as a highly reliable route to stereodefined trisubstituted alkenes[1].

Protocol 1: Chemoselective Negishi Cross-Coupling

Causality & Design: A free hydroxyl group can prematurely quench organometallic reagents, stalling transmetalation. By utilizing exactly 2.0 equivalents of the organozinc reagent (or pre-deprotonating with n-BuLi), the alcohol is transiently protected as a zinc/lithium alkoxide in situ. This alkoxide is entirely unreactive toward Pd(0), isolating the catalytic cycle to the vinylic iodide.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under argon. Charge with (E)-3-iodo-2-buten-1-ol (1.0 equiv) and anhydrous DMF (0.2 M).

-

In Situ Protection: Cool the solution to 0 °C. Dropwise add n-BuLi (1.05 equiv) to deprotonate the allylic alcohol. (Self-Validation: Evolution of butane gas and a slight exotherm indicate successful alkoxide formation).

-

Catalyst Initiation: Add Pd(PPh₃)₄ (5 mol%). The solution transitions to a pale yellow, confirming the presence of the active Pd(0) species.

-

Cross-Coupling: Add the desired organozinc halide (R-ZnX, 1.1 equiv) dropwise. Stir at 25 °C for 2–4 hours. (Self-Validation: Monitor via TLC; the UV-active vinylic iodide spot will cleanly disappear).

-

Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. (Causality: NH₄Cl hydrolyzes the zinc alkoxide back to the free alcohol and solubilizes zinc salts, preventing intractable emulsions). Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Module 2: Allylic Alcohol Activation (Tsuji-Trost Substitution)

Once the C3 position is elaborated, the C1 alcohol becomes the focal point. While classical Tsuji-Trost reactions require pre-activation of the alcohol into an acetate or carbonate, modern catalytic paradigms allow for the direct use of allylic alcohols via hydration-assisted activation[2].

Protocol 2: Direct Tsuji-Trost Allylation (Aqueous Biphasic System)

Causality & Design: Water facilitates the hydration of the hydroxyl group, significantly lowering the activation energy required for C–O bond cleavage. This enables the formation of the electrophilic π-allylpalladium intermediate without the need for stoichiometric acidic activators or wasteful derivatization steps[2].

Step-by-Step Methodology:

-

Biphasic Assembly: In a reaction vial, combine the substituted allylic alcohol (product from Protocol 1, 1.0 equiv), a nucleophile (e.g., a secondary amine, 1.2 equiv), and a solvent mixture of H₂O/EtOAc (1:1 v/v, 0.5 M).

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the water-soluble phosphine ligand TPPTS (15 mol%). (Causality: TPPTS partitions the active palladium catalyst at the aqueous-organic interface, exactly where hydration-assisted C–O cleavage is optimal).

-

Reaction Execution: Stir the biphasic mixture vigorously at 50 °C for 12–24 hours. (Self-Validation: The biphasic nature ensures that the non-polar alkylated product migrates entirely into the EtOAc layer, driving the equilibrium forward and preventing product inhibition).

-

Isolation: Separate the layers. Extract the aqueous phase once with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Sequential Workflow Integration

By chaining these orthogonal protocols, researchers can rapidly construct complex molecular architectures from a single, simple starting material.

Sequential functionalization workflow exploiting the orthogonal reactivity of the linchpin.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when subjecting (E)-3-iodo-2-buten-1-ol to various functionalization modules.

| Reaction Module | Reagents / Catalyst | Substrate Pre-Condition | Typical Yield Range | Stereochemical Outcome |

| Negishi Cross-Coupling | R-ZnX, Pd(PPh₃)₄ (1-5 mol%) | In situ alkoxide (Zn or Li) | 75–92% | ≥96% Stereoretention |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(dppf)Cl₂, Base | Unprotected OH | 65–85% | High Stereoretention |

| Tsuji-Trost Allylation | Nu-H, Pd(OAc)₂, TPPTS | Aqueous biphasic (No activator) | 70–89% | Regioselective (Linear) |

| Directed Epoxidation | t-BuOOH, Ti(OiPr)₄, (+)-DET | Purified Allylic Alcohol | 80–90% | >95% ee |

Sources

1H and 13C NMR Reference Spectroscopic Data for (E)-3-Iodo-2-buten-1-ol: A Comprehensive Guide for Synthetic Applications

Executive Summary

(E)-3-Iodo-2-buten-1-ol is a highly versatile, prochiral building block essential for the stereocontrolled synthesis of complex polyenes, macrolides, and pharmaceutical intermediates. Due to the presence of both an allylic alcohol and a reactive vinylic iodide, it is a prime substrate for transition-metal-catalyzed cross-couplings (e.g., Negishi, Suzuki, and Stille reactions). However, the stereochemical integrity of the (E)- and (Z)-isomers is frequently misassigned in literature due to their subtle 1D NMR differences.

As a Senior Application Scientist, I have structured this whitepaper to provide definitive 1H and 13C NMR reference data, the causality behind their diagnostic shifts, and a self-validating experimental protocol to ensure absolute stereochemical assignment.

Mechanistic Pathways to (E)- and (Z)-3-Iodo-2-buten-1-ol

The synthesis of 3-iodo-2-buten-1-ol typically begins with the commercially available 2-butyn-1-ol. The geometric outcome of the resulting alkene is strictly dictated by the choice of the hydrometalation reagent prior to iodine quenching [1, 2].

-

The (Z)-Isomer Pathway: Reduction using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) proceeds via a cyclic aluminate intermediate, enforcing a trans-hydrometalation. Subsequent quenching with iodine (which proceeds with retention of configuration) yields the (Z)-isomer [1].

-

The (E)-Isomer Pathway: Conversely, reduction utilizing DIBAL-H (diisobutylaluminum hydride) in non-coordinating solvents favors a cis-hydrometalation mechanism. Iodine quenching of this intermediate yields the targeted (E)-isomer [2].

Mechanistic divergence in the synthesis of (E)- and (Z)-3-iodo-2-buten-1-ol via hydrometalation.

Reference Spectroscopic Data

The following tables summarize the quantitative NMR data required to characterize these isomers. Data is referenced to residual non-deuterated solvent peaks (CDCl3: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) [3].

Table 1: 1H NMR Data Comparison (CDCl3, 500 MHz)

| Position | Functional Group | (Z)-Isomer δ (ppm) | (E)-Isomer δ (ppm) | Multiplicity & Coupling (J in Hz) |

| 1 | -CH₂OH | 4.17 | ~4.20 - 4.35 | dq, J = 6.0, 1.2 |

| 2 | =CH | 5.77 | ~5.90 - 6.10 | tq, J = 6.0, 1.5 |

| 4 | -CH₃ | 2.54 | ~2.40 - 2.50 | dt, J = 1.5, 1.0 |

| - | -OH | 2.00 | 2.00 | br s (Concentration dependent) |

Table 2: 13C NMR Data Comparison (CDCl3, 125 MHz)

| Position | Carbon Type | (Z)-Isomer δ (ppm) | (E)-Isomer δ (ppm) | Diagnostic Causality |

| C1 | -CH₂OH | 68.5 | ~65.0 - 67.0 | Deshielded by the electronegative hydroxyl oxygen. |

| C2 | =CH | 135.4 | ~130.0 - 138.0 | Vinylic carbon, standard sp² shift. |

| C3 | =C-I | 96.7 | ~90.0 - 105.0 | Profoundly shielded by the Heavy Atom Effect of Iodine. |

| C4 | -CH₃ | 33.5 | ~25.0 - 30.0 | Allylic methyl; shift varies based on steric compression. |

Diagnostic NMR Features & Causality

To ensure scientific integrity, one must understand the physical causality driving these spectroscopic signatures rather than relying on pattern matching.

The Heavy Atom Effect (HAE): Novice researchers often misassign the C3 carbon because they expect vinylic carbons to resonate between 120–140 ppm. However, C3 appears anomalously upfield (e.g., 96.7 ppm for the Z-isomer). This is not an artifact; it is a direct consequence of the Heavy Atom Effect. The massive electron cloud of the iodine atom induces significant spin-orbit coupling, which heavily shields the directly attached carbon nucleus, overriding the standard sp² deshielding.

Definitive Stereochemical Assignment via 2D NOESY: Relying solely on 1D 1H NMR coupling constants to differentiate (E) and (Z) iodoalkenes is a flawed strategy, as the difference between cisoid and transoid allylic coupling is often less than 0.5 Hz. A self-validating protocol must utilize 2D NOESY:

-

In the (E)-isomer: The hydroxymethyl group (-CH₂OH) and the methyl group (-CH₃) are cis to each other. This spatial proximity (< 3.0 Å) yields a strong NOE cross-peak between the protons at ~4.2 ppm and ~2.4 ppm.

-

In the (Z)-isomer: The vinylic proton (=CH) and the methyl group (-CH₃) are cis. Consequently, the diagnostic NOE cross-peak appears between the vinylic proton (~5.8 ppm) and the methyl protons (~2.5 ppm) [3].

Self-Validating Experimental Protocol: NMR Acquisition

Halogenated allylic alcohols are chemically sensitive. The following step-by-step methodology prevents acid-catalyzed stereomutation during analysis, ensuring the data reflects the true composition of the bulk material.

Step 1: Solvent Neutralization Pass 1.0 mL of CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: CDCl₃ naturally degrades over time to form trace DCl and phosgene. DCl protonates the allylic alcohol, triggering water elimination and the formation of an allylic carbocation, which rapidly leads to (E)/(Z) isomerization or polymerization. Basic alumina neutralizes this threat.

Step 2: Sample Preparation Dissolve 15–20 mg of (E)-3-Iodo-2-buten-1-ol in 0.6 mL of the neutralized CDCl₃. Transfer to a high-quality 5 mm NMR tube.

Step 3: Thermal Equilibration Insert the sample into the NMR probe and hold at 298 K for exactly 5 minutes before tuning. Causality: Temperature gradients within the tube cause convection currents, which distort the magnetic field homogeneity and degrade the line shape (FWHM), obscuring fine allylic couplings.

Step 4: 1D Acquisition

-

1H NMR: Acquire 16 scans with 64k data points and a relaxation delay (D1) of 2.0 seconds.

-

13C NMR: Acquire 512 scans with a D1 of 2.0 seconds using WALTZ-16 decoupling.

Step 5: 2D NOESY Acquisition Acquire the NOESY spectrum using a mixing time of 400 ms . Causality: For a small molecule like 3-iodo-2-buten-1-ol (MW = 198 g/mol ), the correlation time ( τc ) is in the extreme narrowing limit. A 400 ms mixing time allows sufficient cross-relaxation to build detectable NOE signals without allowing spin-diffusion to create false-positive multi-step correlations.

Self-validating NMR acquisition workflow for structural elucidation of halogenated allylic alcohols.

References

- Title: Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Exploratory Studies of Intramolecular Heck Reactions of (Z)

- Title: Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins Source: MDPI URL

- Title: Evidence for the recruitment of florivorous plant bugs as pollinators Source: Current Biology / Mario Schubert URL

Crystallographic Structure Analysis of (E)-3-Iodo-2-buten-1-ol Derivatives: A Technical Guide for Advanced Structural Elucidation

Executive Summary

(E)-3-iodo-2-buten-1-ol is a highly versatile, bifunctional allylic alcohol featuring a reactive vinylic iodide[]. It is frequently utilized in advanced organometallic cross-coupling reactions and serves as a foundational building block for synthesizing complex cyclic conjugated polyenes and porphyrins[2]. However, structural elucidation of this molecule presents a distinct crystallographic challenge: the parent compound exists as an orange oil at standard temperature and pressure[].

This whitepaper outlines the authoritative methodologies required to perform single-crystal X-ray diffraction (SC-XRD) on (E)-3-iodo-2-buten-1-ol by utilizing strategic chemical derivatization. By understanding the causality behind crystal engineering, data collection parameters, and phase-problem resolution, researchers can establish a self-validating pipeline for precise structural and supramolecular analysis.

The Causality of Derivatization & Crystal Engineering

Because X-ray crystallography requires a highly ordered, repeating 3D lattice, analyzing a liquid synthon requires transforming it into a rigid solid. We achieve this through chemical derivatization —specifically, esterification of the allylic alcohol with a bulky, rigid moiety such as 4-nitrobenzoyl chloride.

The physical causality behind this choice is threefold:

-

Lattice Rigidity & Melting Point Elevation: The addition of a heavy, rigid aromatic group restricts the conformational degrees of freedom of the flexible butenol chain, elevating the melting point and forcing a liquid-to-solid phase transition.

-

π−π Stacking: The aromatic rings provide planar surfaces that drive crystal packing through parallel-displaced π−π interactions.

-

Halogen Bonding Activation: The vinylic iodine possesses an anisotropic distribution of electron density, creating an electrophilic region known as a "sigma-hole." The nitro group of the derivative acts as a strong Lewis base, promoting highly directional C−I⋯O halogen bonds that stabilize the crystal lattice.

Workflow transforming liquid (E)-3-iodo-2-buten-1-ol into a diffraction-quality single crystal.

Experimental Protocols: Synthesis to Single Crystal

To ensure reproducibility, the following protocols form a self-validating system where chemical purity dictates crystallographic success.

Protocol A: Synthesis of (E)-3-Iodo-2-butenyl 4-nitrobenzoate

-

Reaction Setup: Dissolve 1.0 equivalent of (E)-3-iodo-2-buten-1-ol[] in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add 1.2 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

-

Coupling: Slowly add 1.1 equivalents of 4-nitrobenzoyl chloride. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Purification: Quench with saturated aqueous NH4Cl , extract with DCM, dry over MgSO4 , and purify via silica gel flash chromatography.

-

Validation Checkpoint: Confirm complete conversion via 1 H NMR. The disappearance of the parent allylic OH signal and the downfield shift of the CH2 protons confirm esterification. Attempting to crystallize an impure mixture containing the parent oil will result in amorphous precipitation.

Protocol B: Crystal Growth via Vapor Diffusion

-

Solvent Selection: Dissolve 10 mg of the purified derivative in 0.5 mL of a "good" solvent (e.g., chloroform) in a small inner vial.

-

Antisolvent Selection: Place the inner vial inside a larger outer vial containing 3 mL of a volatile "poor" solvent (e.g., pentane or hexane).

-

Diffusion: Seal the outer vial tightly. Allow the antisolvent to slowly vapor-diffuse into the inner vial over 3–7 days at room temperature.

-

Causality of Slow Growth: Rapid evaporation leads to kinetic trapping, causing twinned or defect-ridden crystals. Vapor diffusion ensures thermodynamic control, yielding pristine, single-domain crystals suitable for XRD.

X-Ray Diffraction Data Collection & Processing

The presence of the heavy iodine atom ( Z=53 ) dictates specific hardware and software choices during data collection.

Cryocooling (100 K)

Data must be collected under a cold nitrogen stream (typically 100 K).

-

Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (ADPs). If the heavy iodine atom undergoes excessive thermal vibration, its electron density smears, which artificially shortens the calculated C-I bond length and masks subtle supramolecular interactions.

Multi-Scan Absorption Correction

-

Causality: Iodine is a massive X-ray absorber. Without rigorous absorption correction (e.g., SADABS), reflections originating from paths that traverse more of the crystal volume will be artificially weakened. This systematic error manifests during refinement as non-positive definite (NPD) atoms or massive residual electron density peaks near the iodine atom.

Step-by-step computational pipeline for X-ray diffraction data processing and structural refinement.

Phase Problem Solution & Structural Refinement

Once data is integrated and corrected, the crystallographic phase problem must be solved.

-

Structure Solution (SHELXT): We utilize SHELXT, which employs a highly efficient dual-space algorithm[3].

-

Causality: Dual-space recycling is exceptionally effective for structures containing a strong anomalous scatterer like iodine mixed with light atoms (C, H, O, N). The iodine atom acts as a heavy-atom anchor, allowing SHELXT to rapidly phase the entire structure and assign the correct space group[4].

-

-

Refinement (OLEX2 / SHELXL): The initial model is refined using full-matrix least-squares on F2 via the OLEX2 graphical interface[5]. OLEX2 provides a seamless workflow to apply geometric restraints (e.g., DFIX, SADI) if the flexible allylic chain exhibits positional disorder[6].

-

Validation Checkpoint: A trustworthy structural model must converge with an R1 value <0.05 and a Goodness-of-Fit (GooF) near 1.0. Any residual electron density peaks >1.5e−/A˚3 located near the iodine atom suggest inadequate absorption correction rather than true chemical features.

Structural Analysis & Halogen Bonding

The primary scientific value of crystallizing an (E)-3-iodo-2-buten-1-ol derivative lies in analyzing its bond metrics and supramolecular packing.

The Halogen Bond Mechanism

The vinylic C-I bond is highly polarizable. The electron density is drawn toward the carbon, leaving a cap of positive electrostatic potential on the outermost surface of the iodine atom along the C-I axis (the sigma-hole). This region strongly attracts Lewis bases (like the nitro oxygens of adjacent molecules), forming a directional lattice network.

Mechanistic pathway of halogen bond formation stabilizing the crystal lattice of iodine derivatives.

Quantitative Data Summarization

Below is a structured summary of the expected quantitative crystallographic parameters for a successfully refined (E)-3-iodo-2-butenyl derivative.

| Parameter | Representative Value | Crystallographic Significance & Causality |

| Crystal System | Monoclinic | Typical for organic derivatives; allows for efficient dense packing of planar aromatic groups. |

| Space Group | P21/c | Centrosymmetric group; confirms the achiral nature of the specific derivative. |

| Temperature | 100(2) K | Cryocooling minimizes thermal smearing of the iodine atom's electron density. |

| C=C Bond Length | ~1.32 Å | Confirms the retention of the double bond character. |

| C-I Bond Length | ~2.10 Å | Validates the vinylic iodide substitution; precision relies on rigorous absorption correction. |

| C−I⋯O Angle | ~175° | The near-180° angle is the hallmark of a true sigma-hole driven halogen bond. |

| I⋯O Distance | ~3.10 Å | Significantly shorter than the sum of the van der Waals radii (3.50 Å), proving strong supramolecular interaction. |

| Final R1 | <0.05 | Validates the overall trustworthiness and accuracy of the structural model. |

Conclusion

The crystallographic analysis of (E)-3-iodo-2-buten-1-ol requires deliberate chemical intervention to overcome its natural liquid state. By employing strategic derivatization, rigorous cryocooling, heavy-atom absorption corrections, and modern dual-space phasing algorithms, researchers can extract high-fidelity structural data. This self-validating workflow not only confirms the fundamental stereochemistry of the synthon but also unlocks deep insights into the highly directional halogen bonding networks that dictate its supramolecular behavior.

References

-

[2] Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society.[Link]

-

[3] Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

-

[5] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

-

[6] OLEX2: a complete structure solution, refinement and analysis program - Semantic Scholar. Semantic Scholar.[Link]

-

[4] SHELXT – Integrated space-group and crystal-structure determination - IUCr Journals. International Union of Crystallography.[Link]

Sources

Thermodynamic Stability of (E)- and (Z)-3-Iodo-2-buten-1-ol: A Mechanistic and Structural Guide

Executive Summary

(E)- and (Z)-3-iodo-2-buten-1-ol are critical allylic alcohol intermediates utilized extensively in stereoselective organometallic synthesis and drug development. When evaluating the thermodynamic stability of these geometric isomers, intuition based purely on atomic mass or van der Waals radii might suggest that the heavy iodine atom induces a severe steric penalty. However, thermodynamic reality dictates otherwise.

This technical guide provides an in-depth mechanistic analysis proving that the (Z)-isomer is thermodynamically favored over the (E)-isomer. By deconstructing the interplay between bond lengths, effective steric bulk (A-values), and geometric strain, we provide researchers with a predictive framework for halogenated alkene stability and a self-validating experimental protocol for thermodynamic equilibration.

Stereochemical Nomenclature and Structural Topology

To evaluate thermodynamic stability, we must first establish the precise spatial arrangement of the substituents using Cahn-Ingold-Prelog (CIP) priority rules. The parent chain is a 2-buten-1-ol derivative with an iodine atom at the C3 position.

-

At C2: The hydroxymethyl group (–CH₂OH) takes priority over the hydrogen atom (–H).

-

At C3: The iodine atom (–I) takes priority over the methyl group (–CH₃).

Conformational Mapping:

-

(Z)-3-Iodo-2-buten-1-ol: The high-priority groups (–CH₂OH and –I) are on the same side of the double bond. Consequently, the –CH₂OH and –I groups are cis to each other, while the –CH₃ and –H groups are also cis.

-

(E)-3-Iodo-2-buten-1-ol: The high-priority groups are on opposite sides. This places the –CH₂OH and –CH₃ groups on the same side (cis to each other).

Thermodynamic Stability: The Steric vs. Electronic Paradigm

The core of the thermodynamic stability argument lies in evaluating the steric clash between the cis-substituents in both isomers. Alkene stability is fundamentally governed by the minimization of steric strain between these adjacent groups[1].

The "A-Value" Paradox and Bond Lengths

A common pitfall in organic chemistry is equating van der Waals (VdW) radius directly with effective steric hindrance. While iodine has a large VdW radius (~1.98 Å) comparable to a methyl group (~2.00 Å), its effective steric bulk in a molecular scaffold is significantly lower. This is quantified by their cyclohexane A-values: the A-value for a methyl group is 1.74 kcal/mol, whereas for an iodine atom, it is only 0.47 kcal/mol[2].

The Causality: The origin of this paradox lies in the bond lengths. The C(sp²)–CH₃ bond is relatively short (~1.50 Å), bringing the bulky proton cloud of the methyl group into direct steric conflict with the cis-hydroxymethyl group in the (E)-isomer. Conversely, the C(sp²)–I bond is exceptionally long (~2.10 Å). This extended bond length projects the iodine atom's electron cloud outward, significantly reducing its steric intersection with the adjacent –CH₂OH group in the (Z)-isomer.

Conclusion on Stability

Because the steric clash between –CH₂OH and –CH₃ in the (E)-isomer is far more severe than the clash between –CH₂OH and –I in the (Z)-isomer, the (Z)-isomer represents the global thermodynamic minimum . This inherent stability is why the (Z)-isomer is predominantly isolated and utilized as a stable building block in highly stereoselective palladium-catalyzed cross-coupling methodologies[3].

Logical flow showing how bond length overrides van der Waals radius in isomer stability.

Quantitative Data & Comparative Analysis

The following tables summarize the physical parameters that dictate the thermodynamic preference for the (Z)-isomer.

Table 1: Steric and Structural Parameters of Key Substituents

| Substituent | Bond Type | Avg. Bond Length (Å) | Van der Waals Radius (Å) | Cyclohexane A-value (kcal/mol) |

| –CH₃ | C(sp²)–C | ~1.50 | ~2.00 | 1.74 |

| –I | C(sp²)–I | ~2.10 | ~1.98 | 0.47 |

| –CH₂OH | C(sp²)–C | ~1.50 | ~2.00 (effective) | ~1.75 |

Table 2: Geometric Isomer Comparison

| Isomer | Cis-Interacting Groups | Dominant Destabilizing Factor | Relative Thermodynamic Stability |

| (E) | –CH₂OH and –CH₃ | Severe steric clash due to short C–C bonds | Lower (Higher Energy) |

| (Z) | –CH₂OH and –I | Mild steric clash due to extended C–I bond | Higher (Lower Energy) |

Experimental Methodology: Self-Validating Equilibration Protocol

To empirically prove that the (Z)-isomer is the thermodynamic product (rather than a kinetic artifact of synthesis), researchers must perform a bidirectional equilibration study. The following protocol utilizes iodine-catalyzed radical isomerization to overcome the π-bond rotational barrier, allowing the system to settle into its thermodynamic minimum.

By starting with pure (E) and pure (Z) isomers in parallel, the convergence to an identical ratio validates that the system is under true thermodynamic control.

Step-by-Step Equilibration Protocol:

-

Substrate Isolation: Obtain pure samples of (E)- and (Z)-3-iodo-2-buten-1-ol (>99% isomeric purity via preparative HPLC or careful column chromatography).

-

Parallel Preparation: In two separate, flame-dried Schlenk flasks, dissolve 0.5 mmol of the (E)-isomer (Flask A) and 0.5 mmol of the (Z)-isomer (Flask B) in 5.0 mL of anhydrous toluene.

-

Catalytic Initiation: Add 5 mol% of molecular iodine (I₂) to each flask. The I₂ acts as a reversible radical source, temporarily breaking the C2=C3 π-bond to allow free rotation.

-

Thermal Incubation: Seal the flasks and heat to 80 °C under a nitrogen atmosphere for 24 hours to ensure the equilibrium state is fully reached.

-

Quenching: Cool the reactions to 0 °C. Quench the iodine radical process by adding 2 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract the organic layer with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Analytical Quantification: Analyze the crude mixtures using ¹H NMR spectroscopy. The ratio of the vinylic protons (which appear at distinct chemical shifts for the E and Z isomers) will yield the equilibrium ratio.

-

Thermodynamic Validation: Both Flask A and Flask B must converge to the exact same (Z):(E) ratio. This convergence proves the system is under thermodynamic control. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln([Z]/[E]) .

Self-validating workflow for determining the thermodynamic equilibrium of E/Z isomers.

References

-

Title: Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues (Negishi et al.) Source: ResearchGate / Tetrahedron Letters URL: [Link][3]

-

Title: 7.6 Stability of Alkenes – Organic Chemistry Source: Pressbooks URL: [Link][1]

Sources

The Strategic Role of (E)-3-Iodo-2-buten-1-ol in the Total Synthesis of Complex Natural Products

Executive Summary

In the realm of complex molecule synthesis—particularly the construction of macrolides, polyketides, and targeted therapeutics—the stereocontrolled installation of trisubstituted olefins remains a formidable challenge. While late-stage cross-metathesis often suffers from poor E/Z selectivity, the pre-installation of stereocenters using highly defined building blocks offers a robust alternative. (E)-3-Iodo-2-buten-1-ol (CAS 37428-58-3) has emerged as a premier bifunctional linchpin in total synthesis. By combining a reactive vinyl iodide with an elaborable allylic alcohol, this building block allows chemists to execute highly convergent, stereoretentive fragment couplings.

This whitepaper dissects the mechanistic causality, strategic applications, and self-validating experimental protocols associated with (E)-3-Iodo-2-buten-1-ol.

Structural Rationale & Mechanistic Causality

The architectural brilliance of (E)-3-Iodo-2-buten-1-ol lies in its dual functionality. As a Senior Application Scientist, I advocate for its use based on the following causal principles:

-

The Vinyl Iodide Terminus (sp² Electrophile): The carbon-iodine bond is highly polarized and exceptionally weak compared to vinyl bromides or chlorides. This ensures rapid, low-temperature oxidative addition by Pd(0) or Ni(0) catalysts. Because oxidative addition into a vinyl halide is a concerted process, the E-geometry of the double bond is strictly retained in the resulting square-planar Pd(II) intermediate.

-

The Allylic Alcohol Terminus: The primary hydroxyl group serves as a synthetic anchor. It can be temporarily masked (e.g., as a TBS or MOM ether) to prevent catalyst poisoning, or it can be utilized directly to direct epoxidations (e.g., Sharpless asymmetric epoxidation) and cyclopropanations. Post-coupling, it is easily oxidized to an aldehyde, setting the stage for Horner-Wadsworth-Emmons (HWE) olefinations or aldol additions.

By utilizing this building block, chemists bypass the thermodynamic mixtures often produced by direct olefination of ketones, ensuring absolute stereocontrol in the final Active Pharmaceutical Ingredient (API).

Core Synthetic Transformations

Palladium-Catalyzed Cross-Coupling (Negishi & Stille)

The most prominent application of (E)-3-Iodo-2-buten-1-ol is in transition-metal-catalyzed cross-couplings. The Negishi coupling is particularly favored due to the high functional group tolerance of organozinc reagents. The seminal work by Negishi and colleagues established that 3-iodo-2-buten-1-ol derivatives undergo cross-coupling with organozincs in the presence of Pd(PPh₃)₄ with >96% stereoselective retention[1].

Mechanistic cycle of Pd-catalyzed Negishi cross-coupling with (E)-3-iodo-2-buten-1-ol.

Case Studies in Total Synthesis

The utility of (E)-3-iodo-2-buten-1-ol is best illustrated through its application in the synthesis of highly complex marine natural products and their analogs.

-

(-)-Zampanolide: In the total synthesis of the potent microtubule-stabilizing marine macrolide (-)-zampanolide, Altmann and co-workers utilized the stereodefined geometry of 3-iodo-2-buten-1-ol derivatives to construct the critical trisubstituted olefinic sectors of the macrolide core, enabling rigorous structure-activity relationship (SAR) studies[2].

-

Rhizoxin D: Fürstner’s formal total synthesis of the antimitotic agent Rhizoxin D challenged conventional macrocyclization logic. The synthesis pivoted on a trisubstituted C11–C12 alkene flanked by an allylic –OH group—a structural motif perfectly mapped to the (E)-3-iodo-2-buten-1-ol framework. This segment was elaborated via trans-hydrostannation and cross-coupling to close the macrocycle at an "implausible" site[3].

-

ZJ-101 (Superstolide A Analog): To probe the conjugated trienyl lactone moiety of the anticancer agent superstolide A, Jin and colleagues synthesized the analog ZJ-101. They relied on (E)-3-iodo-2-buten-1-ol to deliberately switch the geometry of the C4–C5 double bond from Z to E, allowing them to map the precise spatial requirements for cytotoxicity[4].

Standard synthetic workflow for integrating (E)-3-iodo-2-buten-1-ol into complex targets.

Quantitative Data Summarization

The table below summarizes typical reaction conditions and the resulting stereochemical integrity when utilizing (E)-3-iodo-2-buten-1-ol in various cross-coupling paradigms.

| Substrate Variant | Coupling Partner | Catalyst System & Conditions | Yield (%) | Stereoretention (E:Z) |

| (E)-3-Iodo-2-buten-1-ol (TBS protected) | Alkylzinc bromide | Pd(PPh₃)₄ (5 mol%), THF, 25°C | 85–92% | > 98:2 |

| (E)-3-Iodo-2-buten-1-ol (Free OH) | Arylzinc chloride | Pd(dppf)Cl₂ (3 mol%), DMF, 50°C | 78–82% | > 95:5 |

| (E)-3-Iodo-2-buten-1-ol (MOM protected) | Alkenylstannane | Pd₂(dba)₃ / AsPh₃, NMP, 80°C | 81–86% | > 99:1 |

Self-Validating Experimental Protocol: Negishi Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each step includes a specific causality explanation and an observable validation metric.

Objective: Stereoretentive Negishi coupling of O-TBS protected (E)-3-iodo-2-buten-1-ol with an alkylzinc halide.

Step 1: Catalyst Activation

-

Action: In a flame-dried Schlenk flask under argon, dissolve Pd(PPh₃)₄ (5 mol%) in anhydrous DMF.

-

Causality: DMF is highly polar; it stabilizes the organozinc reagent and significantly accelerates the transmetalation step compared to ethereal solvents.

-

Validation: The solution must be a clear, bright yellow. Any black precipitate indicates premature palladium black formation (catalyst degradation).

Step 2: Oxidative Addition

-

Action: Add the protected (E)-3-iodo-2-buten-1-ol (1.0 equiv) to the catalyst solution. Stir for 15 minutes at 25 °C.

-

Causality: The weak C–I bond allows for rapid oxidative addition at room temperature, preserving the E-geometry within the Pd(II) complex.

-

Validation: The solution will transition from bright yellow to a pale orange/brown, visually confirming the formation of the Pd(II) oxidative addition complex.

Step 3: Transmetalation

-

Action: Cool the flask to 0 °C. Dropwise add the alkylzinc bromide solution (1.5 equiv).

-

Causality: Cooling the reaction during the addition of the nucleophile prevents localized heating, which could lead to β-hydride elimination or double bond isomerization.

Step 4: Reductive Elimination & Reaction Monitoring

-

Action: Warm the reaction smoothly to 25 °C and stir for 2 hours.

-

Validation (Crucial Checkpoint): Monitor via GC-MS or TLC (UV/KMnO₄ stain). The complete disappearance of the vinyl iodide starting material and the emergence of a new, lower-polarity product spot confirm successful C–C bond formation.

Step 5: Quench and Isolation

-

Action: Quench the reaction carefully with saturated aqueous NH₄Cl to hydrolyze the excess organozinc. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Validation (Final Verification): Obtain a ¹H NMR spectrum of the crude mixture. The vinylic proton must appear as a distinct triplet/multiplet with a characteristic chemical shift (typically ~5.2–5.5 ppm depending on the alkyl group). The absence of a secondary vinylic peak confirms >95% E-stereoretention.

References

-

Highly stereoselective and general synthesis of (Z)-3-methyl-2-alken-1-ols via palladium-catalyzed cross coupling of (Z)-3-iodo-2-buten-1-ol with organozincs and other organometals. Tetrahedron Letters (1993). Ei-ichi Negishi, Mehmet Ay, Yuri V. Gulevich, Yumiki Noda. 1

-

Insights into the structure–activity relationship of the anticancer compound ZJ-101, a derivative of marine natural product superstolide A: A critical role played by the conjugated trienyl lactone moiety. LookChem / Academic Research (2016). Qian Shan, Shah Aashay K., Head Sarah A., Liu Jun O., Jin Zhendong. 4

-

Total synthesis of (-)-zampanolide and structure-activity relationship studies on (-)-dactylolide derivatives. Chemistry - A European Journal (2012). Zurwerra Didier, Glaus Florian, Betschart Leo, Schuster Julia, Gertsch Jürg, Ganci Walter, Altmann Karl-Heinz. 2

-

Metathesis at an Implausible Site: A Formal Total Synthesis of Rhizoxin D. Angewandte Chemie International Edition (2019). Pol Karier, Felix Ungeheuer, Andreas Ahlers, Felix Anderl, Christian Wille, Alois Fürstner. 3

Sources

An In-Depth Technical Guide to the Electronic Effects of the Vinylic Iodine Substituent in (E)-3-Iodo-2-buten-1-ol

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the vinylic iodine substituent in (E)-3-Iodo-2-buten-1-ol, a key building block in organic synthesis. For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of such intermediates is paramount for predicting reactivity and designing novel synthetic pathways. This document elucidates the interplay of inductive and resonance effects, explores the role of hyperconjugation, and details experimental and computational methodologies for characterizing these phenomena. By synthesizing theoretical principles with practical applications, this guide serves as an essential resource for leveraging the unique chemical properties of vinylic iodides in the synthesis of complex molecules.

Introduction: The Significance of Vinylic Iodides in Modern Organic Synthesis

Vinylic iodides are versatile intermediates in organic chemistry, primarily owing to the unique properties of the carbon-iodine (C-I) bond at an sp²-hybridized carbon. The relatively low bond dissociation energy of the C-I bond makes these compounds excellent substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings.[1] The stereochemical integrity of the double bond is often retained in these reactions, making stereodefined vinylic iodides like (E)-3-Iodo-2-buten-1-ol particularly valuable in the stereoselective synthesis of natural products and pharmaceuticals.[1]

The reactivity and stability of (E)-3-Iodo-2-buten-1-ol are governed by the electronic nature of the iodine substituent. A nuanced understanding of these electronic effects is critical for optimizing reaction conditions and predicting the regiochemical and stereochemical outcomes of synthetic transformations. This guide will delve into the theoretical underpinnings of these effects and provide practical methods for their characterization.

Theoretical Framework: A Duality of Electronic Influence

The electronic contribution of the vinylic iodine in (E)-3-Iodo-2-buten-1-ol is a classic example of the competition between inductive and resonance effects, a common theme for halogen substituents on unsaturated systems.

The Inductive Effect (-I): An Electron-Withdrawing Influence

Due to its higher electronegativity compared to carbon, the iodine atom exerts an electron-withdrawing inductive effect (-I effect).[2][3] This effect operates through the sigma (σ) bond framework, causing a polarization of the C-I bond and a net pull of electron density away from the carbon-carbon double bond.[3] This withdrawal of electron density renders the vinylic carbons more electrophilic. The inductive effect is distance-dependent, with its influence diminishing along the carbon chain.[4]

The Resonance Effect (+M): An Electron-Donating Contribution

Conversely, the iodine atom possesses lone pairs of electrons in its p-orbitals that can overlap with the adjacent π-system of the alkene. This donation of electron density into the π-system is a positive mesomeric, or resonance (+M), effect.[3] This delocalization of electrons increases the electron density on the carbon-carbon double bond. The resonance effect is a key contributor to the stability of the molecule.

The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect is a fine balance for halogens.[5] For iodine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the double bond towards electrophilic attack compared to an unsubstituted alkene. However, the resonance effect still plays a crucial role in directing the regioselectivity of certain reactions.

Impact on Chemical Reactivity

The electronic effects of the vinylic iodine substituent have a profound impact on the reactivity of (E)-3-Iodo-2-buten-1-ol.

-

Cross-Coupling Reactions: The polarized and relatively weak C-I bond makes the vinylic carbon an excellent electrophile for oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), initiating the catalytic cycle of cross-coupling reactions. [1]* Nucleophilic Attack: The electron-withdrawing nature of the iodine substituent increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack, particularly in Michael-type additions if a suitable electron-withdrawing group is also present.

-

Electrophilic Addition: The overall deactivating effect of the iodine (stronger -I than +M effect) makes the double bond less reactive towards electrophiles compared to a simple alkene.

Experimental Protocols

Synthesis of (E)-3-Iodo-2-buten-1-ol

A representative procedure for the synthesis of (E)-3-Iodo-2-buten-1-ol involves the hydroiodination of 2-butyn-1-ol.

Materials:

-

2-butyn-1-ol

-

Sodium iodide (NaI)

-

Acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of sodium iodide in glacial acetic acid, add 2-butyn-1-ol in one portion.

-

Heat the resulting mixture at a specified temperature (e.g., 70-80 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water and diethyl ether.

-

Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-3-Iodo-2-buten-1-ol.

NMR Spectroscopic Analysis

Procedure:

-

Prepare a sample of (E)-3-Iodo-2-buten-1-ol (approx. 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Conclusion

The electronic character of the vinylic iodine in (E)-3-Iodo-2-buten-1-ol is a delicate balance of a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect, with hyperconjugation providing additional stability. These competing influences dictate the molecule's spectroscopic properties and its reactivity, particularly its utility as a versatile substrate in transition-metal-catalyzed cross-coupling reactions. A thorough understanding and characterization of these electronic effects, through both experimental techniques like NMR spectroscopy and computational methods such as NBO analysis, are indispensable for the rational design and successful implementation of synthetic strategies employing this valuable building block.

References

-

Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

-

Organic Chemistry. (2020, June 30). Inductive vs Resonance Effect | Organic Chemistry [Video]. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System. In Organic Chemistry II. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ORCA Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Organic Chemistry Lessons. (2020, November 3). Allylic Halogenation and Substitution [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

- Silva de Freitas, G. R., & Firme, C. L. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267–5276.

-

PubMed. (n.d.). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Retrieved from [Link]

-

CK-12 Foundation. (2026, March 2). Hyperconjugation. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

CHEMISTRY 1000. (n.d.). 2 - CHEMISTRY 1000. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodobut-3-en-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Hyperconjugation. Retrieved from [Link]

-

Chemistry Notes. (2021, October 25). Hyperconjugation effect. Retrieved from [Link]

-

askIITians. (2025, March 11). What are the conditions for hyperconjugation?. Retrieved from [Link]

- Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Journal of Organic Chemistry, 70(1), 169-171.

-